1,2-Bis(2,5-diisopropylphospholan-1-yl)benzene

説明

Historical Context and Development of the DUPHOS Ligand Family

The development of the DUPHOS family of ligands by M.J. Burk and his colleagues at DuPont in the early 1990s marked a significant milestone in asymmetric catalysis. sigmaaldrich.com The name "DUPHOS" is derived from DuPont, the company where the research was conducted, and "phos," indicating its nature as a diphosphine ligand. sigmaaldrich.com Prior to the advent of DUPHOS, ligands such as DIOP, DIPAMP, and CHIRAPHOS were utilized, but the DUPHOS family demonstrated superior effectiveness in many applications, particularly in the asymmetric hydrogenation of enamides to produce amino acid precursors. sigmaaldrich.com

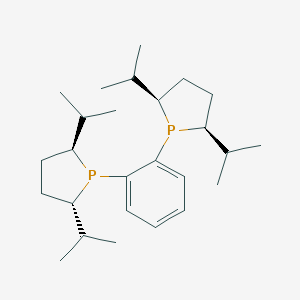

The design of the DUPHOS ligands, which feature a C2-symmetric 1,2-bis(phospholano)benzene backbone, was a key innovation. This structure provided a conformationally rigid and sterically well-defined chiral environment around the metal center, leading to high levels of enantioselectivity. sigmaaldrich.comic.ac.uk The alkyl substituents on the phospholane (B1222863) rings (e.g., methyl, ethyl, isopropyl) can be varied, allowing for the fine-tuning of the ligand's steric and electronic properties to suit specific substrates. sigmaaldrich.comgoogle.com

Significance of C2-Symmetric Chiral Diphosphine Ligands in Enantioselective Synthesis

The concept of C2 symmetry in chiral ligands has been a cornerstone in the design of effective asymmetric catalysts. Pioneered by chemists like Knowles and Noyori, the use of C2-symmetric diphosphine ligands such as DIPAMP and BINAP revolutionized enantioselective synthesis. google.com The C2 symmetry reduces the number of possible diastereomeric transition states in a catalytic reaction, which can simplify the analysis of the reaction mechanism and, more importantly, often leads to higher enantioselectivity.

These ligands chelate to a metal center, creating a chiral coordination sphere that directs the approach of a prochiral substrate. This controlled environment favors the formation of one enantiomer of the product over the other. The rigidity of the ligand backbone and the nature of the substituents on the phosphorus atoms are crucial factors that influence the effectiveness of the catalyst. The development of a diverse toolbox of C2-symmetric diphosphine ligands has been instrumental in advancing the synthesis of optically active molecules for pharmaceuticals, agrochemicals, and other fine chemicals. google.com

Overview of (S,S)-i-Pr-DUPHOS as a Prominent Chiral Ligand

(S,S)-i-Pr-DUPHOS, chemically known as (-)-1,2-Bis((2S,5S)-2,5-diisopropylphospholano)benzene, is a specific and highly successful member of the DUPHOS family. It is a colorless to yellow solid or liquid with the molecular formula C26H44P2. harvard.edu The "(S,S)" designation refers to the stereochemistry at the two chiral carbon atoms in each of the phospholane rings, and "i-Pr" indicates the isopropyl substituents on these rings.

This ligand is particularly valued for its ability to form highly active and enantioselective catalysts when complexed with transition metals such as rhodium (Rh) and ruthenium (Ru). google.comaliyuncs.com These catalysts have demonstrated exceptional performance in a variety of asymmetric transformations.

One of the most notable applications of (S,S)-i-Pr-DUPHOS is in asymmetric hydrogenation. For instance, rhodium complexes of (S,S)-i-Pr-DUPHOS are highly efficient for the hydrogenation of various enamides and enol acetates, consistently yielding products with high enantiomeric excesses. aliyuncs.comlookchem.com Ruthenium complexes, on the other hand, have proven effective for the asymmetric hydrogenation of a broader range of ketones and acrylate (B77674) derivatives. google.comharvard.edu For example, the [(S,S)-iPr-DuPhos Ru(TFA)2] catalyst has been successfully used for the production of (R)-3-furoic acid with greater than 98% enantiomeric excess. harvard.edu

Beyond hydrogenation, (S,S)-i-Pr-DUPHOS has been employed in other important catalytic reactions, including asymmetric [4+1] cycloadditions of vinylallenes with carbon monoxide and in reductive aminations, showcasing its versatility as a chiral ligand. sigmaaldrich.comaliyuncs.comlookchem.comchemdad.com

Structure

3D Structure

特性

IUPAC Name |

1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44P2/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8/h9-12,17-24H,13-16H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVGOQHQBUPSGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147253-69-8 | |

| Record name | 147253-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for S,s I Pr Duphos and Its Metal Complexes

Ligand Synthesis Strategies for (S,S)-i-Pr-DUPHOS

The synthesis of (S,S)-i-Pr-DUPHOS and related phospholane (B1222863) ligands is most effectively achieved through a modular and highly efficient route starting from readily available chiral 1,4-diols. google.comresearchgate.net This strategy allows for the preparation of either enantiomer of the ligand in high purity. google.com

The general and widely adopted synthesis involves two main stages: the preparation of a chiral 1,4-diol cyclic sulfate (B86663) and its subsequent reaction with a diphosphine precursor. google.comwipo.int

Preparation of the Chiral Cyclic Sulfate : The synthesis begins with an enantiomerically pure 1,4-diol, in this case, the precursor to the isopropyl-substituted phospholane rings. This diol is first reacted with thionyl chloride (SOCl₂) to form an intermediate cyclic sulfite (B76179), which is typically not isolated. google.com The sulfite is then oxidized to the more stable and crystalline cyclic sulfate. A common and effective oxidation system employs a catalytic amount of ruthenium(III) chloride (RuCl₃) with a stoichiometric amount of sodium periodate (B1199274) (NaIO₄). google.com This two-step, one-pot procedure reliably converts the chiral diol into the key cyclic sulfate intermediate.

Formation of the Bisphospholane Ligand : The final ligand is assembled by reacting the chiral cyclic sulfate with a suitable diphosphine nucleophile. For the DUPHOS family, the backbone is derived from 1,2-bis(phosphino)benzene (B50889). google.comresearchgate.net This precursor is first deprotonated using a strong organometallic base, such as two equivalents of n-butyllithium, in an inert solvent like tetrahydrofuran (B95107) (THF). This step generates the highly reactive dilithium (B8592608) 1,2-bis(phosphido)benzene dianion. google.com This dianion is then treated with two equivalents of the previously synthesized (S,S)-chiral cyclic sulfate. The phosphide (B1233454) anions act as nucleophiles, opening the sulfate rings in a double Sₙ2 reaction to form the two five-membered phospholane rings, yielding the (S,S)-i-Pr-DUPHOS ligand with high chemical and enantiomeric purity. google.com This method is advantageous as the crude product is often pure enough for direct use without requiring further purification steps like distillation. google.com

Preparation of (S,S)-i-Pr-DUPHOS Metal Precatalysts

The coordination of (S,S)-i-Pr-DUPHOS to various transition metals generates precatalysts that are pivotal in asymmetric synthesis. The synthetic methods vary depending on the target metal and its desired oxidation state.

Rhodium complexes of DUPHOS ligands are among the most widely used catalysts for asymmetric hydrogenation. Their synthesis typically involves the reaction of the chiral ligand with a labile rhodium(I) precursor.

A common method is the reaction of (S,S)-i-Pr-DUPHOS with a rhodium precursor like [Rh(COD)₂]TfO (where COD = 1,5-cyclooctadiene (B75094) and TfO = trifluoromethanesulfonate) to yield the cationic complex [Rh((S,S)-i-Pr-DUPHOS)(COD)]⁺TfO⁻. nsf.gov Another important precursor, the dimeric rhodium chloride complex [Rh((S,S)-i-Pr-DuPhos)(Cl)]₂, can also be synthesized for use in further reactions. researchgate.netacs.org

| Metal Precursor | Ligand | Key Reagents/Solvents | Final Complex |

| [Rh(COD)₂]TfO | (S,S)-i-Pr-DUPHOS | Methanol (B129727) | [Rh((S,S)-i-Pr-DUPHOS)(COD)]⁺TfO⁻ |

| [Rh(diphos*)(Cl)]₂ | PhHP(CH₂)₃PHPh | NaOSiMe₃ | Rh((S,S)-i-Pr-DuPhos)(PhHP(CH₂)₃PPh) |

Ruthenium-DUPHOS complexes are highly effective for the asymmetric hydrogenation of a range of substrates, including ketones and imines. The synthesis often starts from a ruthenium(II) source.

For instance, a complex such as [(S,S)-i-Pr-DuPHOS-RuCl₂-(S,S)-DPEN] (where DPEN is diphenylethylenediamine) can be prepared by reacting the ligand and (S,S)-DPEN with the dimeric precursor [Ru(C₆H₆)Cl₂]₂. google.com Another route involves the reaction of (S,S)-i-Pr-DUPHOS with a labile ruthenium source like Ru(COD)(TFA)₂ (where TFA is trifluoroacetate) to generate [(S,S)-iPr-DuPhos Ru(TFA)₂]. lookchem.com

| Metal Precursor | Ligand | Key Reagents/Solvents | Final Complex |

| [Ru(C₆H₆)Cl₂]₂ | (S,S)-i-Pr-DUPHOS | (S,S)-DPEN | [(S,S)-i-Pr-DuPHOS-RuCl₂(S,S)-DPEN] |

| Ru(COD)(TFA)₂ | (S,S)-i-Pr-DUPHOS | Methanol | [(S,S)-iPr-DuPhos Ru(TFA)₂] |

With a growing interest in earth-abundant metal catalysis, cobalt complexes of chiral phosphines have been developed. A notable synthesis involves the reaction of (S,S)-i-Pr-DUPHOS with (py)₂CoNs₂ (where Ns is the nosyl group, 2-nitrobenzenesulfonyl, and py is pyridine) in diethyl ether. This reaction proceeds at low temperatures and, after warming to room temperature, yields the complex ((S,S)-iPr-duphosCoNs₂). Additionally, cobalt hydride complexes such as (S,S)-(iPrDuPhos)Co(CO)₂H have been synthesized and studied for applications in reductive hydroformylation.

| Metal Precursor | Ligand | Key Reagents/Solvents | Final Complex |

| (py)₂CoNs₂ | (S,S)-i-Pr-DUPHOS | Diethyl ether | ((S,S)-iPr-duphosCoNs₂) |

| Cobalt Carbonyl Source | (S,S)-i-Pr-DUPHOS | CO, H₂ | (S,S)-(iPrDuPhos)Co(CO)₂H |

Iridium-based catalysts are also valuable in asymmetric hydrogenation. The synthesis of iridium-DUPHOS complexes can be achieved by reacting the ligand with a suitable iridium(I) precursor. A general method involves the reaction of (S,S)-i-Pr-DUPHOS with the iridium dimer [Ir(COD)Cl]₂ in a solvent like xylene at elevated temperatures. This ligand exchange reaction displaces the cyclooctadiene ligands to form the desired iridium-diphosphine complex.

| Metal Precursor | Ligand | Key Reagents/Solvents | Final Complex |

| [Ir(COD)Cl]₂ | (S,S)-i-Pr-DUPHOS | Xylene | [(S,S)-i-Pr-DUPHOS-Ir(COD)]Cl (representative) |

Palladium complexes featuring the (S,S)-i-Pr-DUPHOS ligand are employed in various asymmetric transformations, including cross-coupling and allylic substitution reactions. The synthesis of a Pd(0) complex, Pd((S,S)-i-Pr-Duphos)(trans-stilbene), is achieved through the reduction of the corresponding Pd(II) dichloride complex, Pd((S,S)-i-Pr-Duphos)Cl₂, with a reducing agent like NaBH(OMe)₃ in the presence of trans-stilbene. This Pd(0) complex can then serve as a precursor for other catalytically relevant species, such as Pd((S,S)-i-Pr-Duphos)(Ph)(I), via oxidative addition of phenyl iodide.

| Metal Precursor | Ligand | Key Reagents/Solvents | Final Complex |

| Pd((S,S)-i-Pr-Duphos)Cl₂ | (S,S)-i-Pr-DUPHOS | NaBH(OMe)₃, trans-stilbene | Pd((S,S)-i-Pr-Duphos)(trans-stilbene) |

| Pd((S,S)-i-Pr-Duphos)(trans-stilbene) | (S,S)-i-Pr-DUPHOS | Phenyl iodide | Pd((S,S)-i-Pr-Duphos)(Ph)(I) |

Synthesis of Copper Complexes Bearing (S,S)-i-Pr-DUPHOS

The synthesis of copper complexes incorporating the chiral bis(phosphine) ligand (S,S)-i-Pr-DUPHOS, or its enantiomer (R,R)-i-Pr-DUPHOS, has been explored through various methodologies, leading to a range of coordination compounds with distinct structural features.

One common approach involves the direct reaction of a copper(I) halide with the DuPhos ligand. For instance, dinuclear copper(I) halide complexes with the general formula [Cu((R,R)-i-Pr-DuPhos)(μ-X)]₂ (where X = I, Br, Cl) have been synthesized. acs.orgresearchgate.netnih.gov The treatment of the iodide complex [Cu((R,R)-i-Pr-DuPhos)(μ-I)]₂ with silver fluoride (B91410) (AgF) affords the corresponding fluoride-bridged dimer, [Cu((R,R)-i-Pr-DuPhos)(μ-F)]₂. acs.orgresearchgate.netnih.gov

Another synthetic route involves the use of copper precursors with labile ligands, such as acetonitrile. The reaction of [Cu(NCMe)₄][PF₆] with (R,R)-i-Pr-DuPhos leads to the formation of the mono(chelate) complex [Cu((R,R)-i-Pr-DuPhos)(NCMe)₂][PF₆]. acs.orgnih.gov This complex can then serve as a precursor for further reactions. For example, treatment with a secondary phosphine (B1218219) like PHMe(Is) (where Is = 2,4,6-(i-Pr)₃C₆H₂) yields a mixture of diastereomers of [Cu((R,R)-i-Pr-DuPhos)(PHMe(Is))(NCMe)][PF₆]. acs.orgnih.gov

Furthermore, labile adducts can be formed by reacting the halide-bridged dimers with secondary phosphines. The reaction of [Cu((R,R)-i-Pr-DuPhos)(X)]₂ (X = Cl, Br, I) with PHMe(Is) results in the formation of Cu((R,R)-i-Pr-DuPhos)(PHMe(Is))(X). acs.orgnih.gov These adducts are noted to be labile, with variable-temperature NMR studies indicating reversible dissociation of the secondary phosphine ligand. acs.org

The (S,S)-i-Pr-DuPhos ligand has also been employed in in-situ generated copper catalytic systems. For example, in copper-catalyzed asymmetric acylboration reactions, a combination of Cu(OMe)₂ and (S,S)-i-Pr-DuPhos has been shown to be an effective catalytic system. nih.gov

Table 1: Synthesis of (S,S)-i-Pr-DUPHOS Copper Complexes

| Precursor 1 | Precursor 2 | Ligand | Product | Reference |

|---|---|---|---|---|

| Copper(I) Halide (CuX) | - | (R,R)-i-Pr-DuPhos | [Cu((R,R)-i-Pr-DuPhos)(μ-X)]₂ (X = I, Br, Cl) | acs.orgresearchgate.netnih.gov |

| [Cu((R,R)-i-Pr-DuPhos)(μ-I)]₂ | AgF | (R,R)-i-Pr-DuPhos | [Cu((R,R)-i-Pr-DuPhos)(μ-F)]₂ | acs.orgresearchgate.netnih.gov |

| [Cu(NCMe)₄][PF₆] | - | (R,R)-i-Pr-DuPhos | [Cu((R,R)-i-Pr-DuPhos)(NCMe)₂][PF₆] | acs.orgnih.gov |

| [Cu((R,R)-i-Pr-DuPhos)(NCMe)₂][PF₆] | PHMe(Is) | (R,R)-i-Pr-DuPhos | [Cu((R,R)-i-Pr-DuPhos)(PHMe(Is))(NCMe)][PF₆] | acs.orgnih.gov |

| [Cu((R,R)-i-Pr-DuPhos)(X)]₂ | PHMe(Is) | (R,R)-i-Pr-DuPhos | Cu((R,R)-i-Pr-DuPhos)(PHMe(Is))(X) (X = Cl, Br, I) | acs.orgnih.gov |

| Cu(OMe)₂ | Acyl Fluoride, B₂pin₂ | (S,S)-i-Pr-DuPhos | In-situ catalyst for asymmetric acylboration | nih.gov |

Synthesis of Platinum Complexes Bearing (S,S)-i-Pr-DUPHOS

The synthesis of platinum complexes featuring the (S,S)-i-Pr-DUPHOS ligand has been accomplished through ligand substitution reactions starting from suitable platinum precursors. These complexes are of interest as potential catalysts, particularly in asymmetric synthesis.

A key synthetic method involves the reaction of Pt(COD)(R)(Cl) (where COD = 1,5-cyclooctadiene and R is a hydrocarbyl group) with the DuPhos ligand. For example, the complex Pt((R,R)-i-Pr-DuPhos)(Ph)(Cl) has been synthesized from Pt(COD)(Ph)(Cl) and the (R,R)-i-Pr-DuPhos ligand. acs.orgfigshare.com Similarly, the methyl analogue, Pt((R,R)-i-Pr-DuPhos)(Me)(Cl), can be prepared from Pt(COD)(Me)(Cl). acs.org

Another important class of platinum complexes are the terminal phosphido complexes. The synthesis of Pt(Duphos)(Ph)(PMeIs) (where Duphos = (R,R)-i-Pr-Duphos and Is = 2,4,6-(i-Pr)₃C₆H₂) has been achieved by treating a platinum halide precursor with the secondary phosphine PHMe(Is) in the presence of a base like NaOSiMe₃. acs.orgfigshare.com These phosphido complexes can be protonated with HBF₄ to yield the corresponding secondary phosphine complexes, such as [Pt(Duphos)(Ph)(PHMeIs)][BF₄]. acs.orgfigshare.com

The synthesis of diphosphametallacyclobutane complexes has also been reported. The reaction of Pt((R,R)-Me-DuPhos)Cl₂ with IsHPCH₂PHIs (Is = isityl) and NaOSiMe₃ gives the mononuclear complex Pt((R,R)-Me-DuPhos)(IsPCH₂PIs). figshare.com While this example uses the methyl-DuPhos analogue, it demonstrates a potential route for incorporating i-Pr-DuPhos into such a framework.

Table 2: Synthesis of (S,S)-i-Pr-DUPHOS Platinum Complexes

| Precursor 1 | Ligand | Other Reagents | Product | Reference |

|---|---|---|---|---|

| Pt(COD)(Ph)(Cl) | (R,R)-i-Pr-DuPhos | - | Pt((R,R)-i-Pr-DuPhos)(Ph)(Cl) | acs.orgfigshare.com |

| Pt(COD)(Me)(Cl) | (R,R)-i-Pr-DuPhos | - | Pt((R,R)-i-Pr-DuPhos)(Me)(Cl) | acs.org |

| Pt halide precursor | (R,R)-i-Pr-DuPhos | PHMe(Is), NaOSiMe₃ | Pt((R,R)-i-Pr-DuPhos)(Ph)(PMeIs) | acs.orgfigshare.com |

| Pt((R,R)-i-Pr-DuPhos)(Ph)(PMeIs) | - | HBF₄ | [Pt((R,R)-i-Pr-DuPhos)(Ph)(PHMeIs)][BF₄] | acs.orgfigshare.com |

Structural Characterization of (S,S)-i-Pr-DUPHOS Metal Complexes

The structural elucidation of metal complexes containing the (S,S)-i-Pr-DUPHOS ligand and its enantiomer is crucial for understanding their reactivity and stereochemical influence in catalysis. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Copper Complexes:

The solid-state structures of several dinuclear copper(I) halide complexes of the type [Cu((R,R)-i-Pr-DuPhos)(μ-X)]₂ (X = I, Br, Cl) have been determined by X-ray crystallography. acs.orgresearchgate.net These studies reveal a bridged structure where the two copper centers are linked by two halide atoms. The DuPhos ligand chelates to each copper atom.

The structural characterization of labile adducts, such as Cu((R,R)-i-Pr-DuPhos)(PHMe(Is))(X), has also been accomplished through X-ray crystallography. acs.orgnih.gov These studies provide insight into the coordination geometry around the copper center and the nature of the interaction with the secondary phosphine.

In solution, ³¹P NMR spectroscopy is a powerful tool for characterizing these complexes. For instance, in the case of the phosphido complex Cu((R,R)-i-Pr-DuPhos)(PPhMes), a mixture of diastereomers was observed at room temperature, with a diastereomeric ratio of 12:1 at -55 °C. nsf.gov The ³¹P{¹H} NMR spectrum of this complex shows a doublet for the DuPhos phosphorus atoms and a triplet for the phosphido phosphorus, consistent with P-P coupling in an A₂B spin system. nsf.gov

Platinum Complexes:

X-ray crystallography has been used to determine the solid-state structures of several platinum complexes. For example, the structures of Pt((R,R)-Me-DuPhos)(Ph)(Cl) and the phosphido complex Pt((R,R)-Me-DuPhos)(Ph)(PMeIs) have been elucidated, providing precise information on bond lengths and angles. acs.orgacs.org While these examples use the Me-DuPhos analogue, the structural principles are expected to be similar for the i-Pr-DuPhos complexes. The structure of the secondary phosphine complex [Pt((R,R)-Me-DuPhos)(Ph)(PHMeIs)][BF₄] has also been confirmed by X-ray crystallography. acs.orgfigshare.com

³¹P NMR spectroscopy is instrumental in characterizing these platinum complexes in solution. The terminal phosphido complex Pt((R,R)-i-Pr-Duphos)(Ph)(PMeIs) has been investigated by ³¹P NMR spectroscopy to study the low-barrier pyramidal inversion at the phosphorus atom. acs.orgfigshare.com The ³¹P NMR data, in conjunction with structural data, has been used to establish the trans influence order of different phosphorus-based ligands. acs.org Dynamic processes, such as phosphorus inversion and rotation about P-C bonds in diphosphametallacyclobutane complexes, have also been characterized using variable-temperature NMR spectroscopy. figshare.com

Table 3: Selected Structural Data for (S,S)-i-Pr-DUPHOS and Analogue Metal Complexes

| Compound | Technique | Key Findings/Data | Reference |

|---|---|---|---|

| [Cu((R,R)-i-Pr-DuPhos)(μ-X)]₂ (X = I, Br, Cl) | X-ray Crystallography | Dinuclear structure with bridging halides. | acs.orgresearchgate.net |

| Cu((R,R)-i-Pr-DuPhos)(PHMe(Is))(Cl) | X-ray Crystallography | Structural determination of the labile adduct. | acs.orgnih.gov |

| Cu((R,R)-i-Pr-DuPhos)(PPhMes) | ³¹P NMR | A₂B spin system, J(P-P) = 65 Hz. Mixture of diastereomers observed. | nsf.gov |

| Pt((R,R)-Me-DuPhos)(Ph)(PMeIs) | X-ray Crystallography | Determination of solid-state structure. | acs.orgfigshare.com |

| [Pt((R,R)-Me-DuPhos)(Ph)(PHMeIs)][BF₄] | X-ray Crystallography | Structural confirmation of the secondary phosphine complex. | acs.orgfigshare.com |

| Pt((R,R)-i-Pr-Duphos)(Ph)(PMeIs) | ³¹P NMR | Used to study low-barrier pyramidal inversion. | acs.orgfigshare.com |

Asymmetric Hydrogenation Reactions Mediated by (S,S)-i-Pr-DUPHOS Complexes

Complexes of (S,S)-i-Pr-DUPHOS with transition metals, particularly rhodium and ruthenium, have proven to be powerful catalysts for the asymmetric hydrogenation of a range of prochiral substrates. These reactions are pivotal in the synthesis of enantiomerically enriched compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries.

Enantioselective Hydrogenation of Enamides

The asymmetric hydrogenation of enamides is a cornerstone of (S,S)-i-Pr-DUPHOS catalysis, providing a direct route to chiral amines and their derivatives.

Rhodium complexes of (S,S)-i-Pr-DUPHOS exhibit broad substrate scope in the hydrogenation of enamides, consistently delivering high enantioselectivities. These catalysts are effective for a variety of N-acyl groups, including acetyl and benzoyl, and can accommodate diverse substituents on the enamide backbone. For instance, the hydrogenation of α-enamide esters and acids proceeds with high efficiency.

A notable feature of DuPHOS-Rh catalysts is their ability to hydrogenate both (E)- and (Z)-isomeric α-enamides with high enantiomeric excesses, often yielding the same product absolute configuration regardless of the initial isomer. This characteristic is particularly valuable as it can obviate the need for isomer separation prior to hydrogenation. wiley-vch.dewiley-vch.de

Recent research has also explored the use of cobalt complexes with DuPHOS ligands for enamide hydrogenation. A system utilizing CoCl₂·6H₂O and (R,R)-i-Pr-DuPhos has shown high reactivity and enantioselectivity in methanol. thieme-connect.com Mechanistic studies on cobalt-catalyzed enamide hydrogenation with (R,R)-iPrDuPhos have identified the formation of (R,R)-(iPrDuPhos)Co(enamide) complexes as the catalyst resting state. uit.no

Table 1: Asymmetric Hydrogenation of Enamides with (S,S)-i-Pr-DUPHOS Catalysts

| Substrate | Catalyst System | Product Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| Methyl-2-acetamidoacrylate (MAA) | [(R,R)-(iPrDuPhos)Co]₂(μ₂-H)₃(H) | 92 | uit.no |

| Methyl(Z)-α-acetamidocinnamate (MAC) | [(R,R)-(iPrDuPhos)Co]₂(μ₂-H)₃(H) | 90 | uit.no |

| N-benzoylhydrazone of acetophenone | [(COD)Rh(i-Pr-DuPHOS)]⁺CF₃SO₃⁻ | 61 | lookchem.com |

Note: Data for (R,R)-i-Pr-DUPHOS is included to illustrate the ligand class's effectiveness. The enantiomeric outcome is opposite for the (S,S) enantiomer.

The efficiency of (S,S)-i-Pr-DUPHOS-metal catalysts is a key advantage, allowing for high substrate-to-catalyst (S/C) ratios. For rhodium-catalyzed enamide hydrogenations, S/C ratios of up to 50,000 have been demonstrated, highlighting the high productivity of these systems. sigmaaldrich.com The reactions typically proceed under mild conditions, such as low hydrogen pressures (15-30 psi) and ambient temperature. This high efficiency is a significant factor in the industrial application of this technology. sigmaaldrich.com

Substrate Scope and Stereoselectivity in (S,S)-i-Pr-DUPHOS Catalysis

Asymmetric Hydrogenation of Functionalized Alkenes

Beyond enamides, (S,S)-i-Pr-DUPHOS-ruthenium complexes have shown utility in the asymmetric hydrogenation of other functionalized alkenes. For example, the i-Pr-DuPhos Ru(TFA)₂ system is particularly effective for the hydrogenation of acrylate (B77674) derivatives. pharmtech.compharmtech.com This catalyst has demonstrated superior performance compared to other ruthenium-based catalysts for the asymmetric hydrogenation of substrates like tiglic acid and furoic acid. pharmtech.compharmtech.com

Enantioselective Hydrogenation of Imines and Related C=N Bonds

While the asymmetric hydrogenation of C=N bonds has historically been more challenging than that of C=C bonds, (S,S)-i-Pr-DUPHOS complexes have made significant contributions. Ruthenium complexes bearing a chiral diphosphine like i-Pr-DuPHOS and a chiral diamine are effective catalysts for the asymmetric hydrogenation of a diverse range of prochiral imines. google.com These reactions, often conducted in the presence of a base, can produce chiral amines with high to excellent enantioselectivities. google.com

The scope of imine substrates includes both acyclic and cyclic imines. google.com For instance, acyclic imines where one substituent is aryl and the other is alkyl can be hydrogenated effectively. google.com Nickel-catalyzed asymmetric hydrogenation of cyclic sulfamidate imines has also been explored, although (S,S)-Me-DuPhos showed poor enantioselective control in this specific application. nih.gov

Asymmetric Hydrogenation of Ketones and Related C=O Bonds

Ruthenium complexes incorporating DuPHOS ligands are also employed in the asymmetric hydrogenation of ketones. These systems often involve a combination of a chiral diphosphine and a chiral diamine ligand. google.com The development of such catalysts has been a significant advancement for producing chiral alcohols on an industrial scale. pharmtech.com While a broad range of ketones can be hydrogenated, the effectiveness of the (S,S)-i-Pr-DUPHOS ligand is often substrate-dependent. For instance, in the hydrogenation of α-primary amino ketones, other ligands were found to be more effective. acs.org

Enantioselective Hydrogenation of Unsaturated Carboxylic Acids (e.g., Tiglic Acid, Furoic Acid)

Ruthenium catalysts incorporating the (S,S)-i-Pr-DUPHOS ligand have proven effective for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. pharmtech.com This methodology provides a direct route to valuable chiral carboxylic acids.

For instance, the hydrogenation of tiglic acid proceeds quantitatively under mild conditions, yielding (R)-2-methylbutyric acid with a high enantiomeric excess (ee) of 90%. collectionscanada.gc.ca This level of enantioselectivity is among the highest reported for this substrate using ruthenium-based catalysts. collectionscanada.gc.ca Similarly, the asymmetric hydrogenation of furoic acid to (R)-3-furoic acid has been successfully achieved using a [(S,S)-i-Pr-DuPhos Ru(TFA)2] catalyst, with reported enantiomeric excesses greater than 98%. pharmtech.comharvard.edu This particular process has been scaled up for the production of clinical supplies, highlighting its practical utility. pharmtech.com

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

| Tiglic Acid | [(S,S)-i-Pr-DuPhos Ru(TFA)2] | (R)-2-methylbutyric acid | 90% | collectionscanada.gc.ca |

| Furoic Acid | [(S,S)-i-Pr-DuPhos Ru(TFA)2] | (R)-3-furoic acid | >98% | pharmtech.comharvard.edu |

Asymmetric Reductive Amination with (S,S)-i-Pr-DUPHOS Catalysts

(S,S)-i-Pr-DUPHOS-rhodium complexes serve as highly effective catalysts for asymmetric reductive aminations. aliyuncs.com This transformation typically involves the reaction of a ketone with an amine to form an imine-like intermediate, which is then enantioselectively hydrogenated. lookchem.com

In the asymmetric hydrogenation of N-benzoylhydrazones, rhodium complexes derived from the DUPHOS family, including i-Pr-DUPHOS, have shown promise. lookchem.com For the N-benzoylhydrazone of acetophenone, the [(COD)Rh(i-Pr-DuPHOS)]+CF3SO3- catalyst afforded the corresponding hydrazine (B178648) product with 61% ee under mild conditions. lookchem.com While Et-DUPHOS was found to be superior for this specific class of substrates, the results with i-Pr-DUPHOS still demonstrate its utility in this type of transformation. lookchem.com

Asymmetric Carbon-Carbon Bond Forming Reactions

The (S,S)-i-Pr-DUPHOS ligand has been employed in copper-catalyzed enantioselective allylboration of ketones. rsc.org In a study by Kanai, Shibasaki, and co-workers, a combination of CuF2·2H2O, (R,R)-i-Pr-DuPHOS, and La(Oi-Pr)3 as a co-catalyst effectively catalyzed the allylation of a range of aromatic, heteroaromatic, cyclic, and aliphatic ketones, affording excellent yields and high enantioselectivities. rsc.org

(S,S)-i-Pr-DUPHOS has been identified as a ligand for rhodium-catalyzed asymmetric enyne cycloisomerization. aliyuncs.comchemdad.com However, in a study investigating cobalt(I)-catalyzed cycloisomerization of 1,6-enynes followed by arylation, (S,S)-i-Pr-Duphos, along with (S,S)-Me-Duphos, yielded no product. nih.gov This highlights that the effectiveness of a ligand can be highly dependent on the specific metal and reaction type. In contrast, rhodium-catalyzed asymmetric cycloisomerization of (E)-1,6-enynes has been successfully promoted by other catalyst systems, yielding functionalized five-membered rings in good yields and high enantioselectivities. thieme-connect.com

In the field of cobalt-catalyzed asymmetric hydroacylation of 1,3-dienes, (R,R)-i-Pr-DUPHOS has been identified as a useful ligand. nsf.govresearchgate.net While (S,S)-Ph-BPE often provides the best results, (R,R)-i-Pr-DUPHOS has been successfully used in select cases. researchgate.netnih.gov For example, in the hydroacylation of 2,4-disubstituted 1,3-dienes with various aldehydes, the use of (R,R)-i-Pr-DUPHOS as the ligand resulted in good yields and excellent enantioselectivities. nih.gov The reaction of acyl fluoride with dienes using (R,R)-iPr-Duphos as the ligand has also been shown to produce ketones with high enantioselectivity. nih.gov

| Reaction Type | Diene | Aldehyde/Acyl Fluoride | Catalyst System | Product Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Hydroacylation | 2,4-disubstituted 1,3-dienes | Various aliphatic aldehydes | Co(I)/(R,R)-i-Pr-DUPHOS | Good | Excellent | nih.gov |

| Hydroacylation | Diene 1a | Acyl Fluoride 6 | Co(I)/(R,R)-iPr-Duphos | 53% | 98% ee | nih.gov |

Enantioselective Acylboration of 1,3-Butadienylboronates

A notable application of (S,S)-i-Pr-DUPHOS is in the copper-catalyzed regio-, diastereo-, and enantioselective acylboration of 1,3-butadienylboronates with acyl fluorides. nih.gov This methodology provides access to (Z)-β,γ-unsaturated ketones that possess an α-tertiary stereocenter. nih.gov

In a key study, the use of a catalytic system comprising Cu(OMe)₂ and (S,S)-i-Pr-DUPHOS led to the formation of the desired product in 85% yield with an enantiomeric excess (ee) greater than 99%. nih.gov The reaction accommodates a broad range of acyl fluorides, including those with electron-donating groups on an aromatic ring, affording the corresponding ketones in high yields (84–92%), excellent Z-selectivity (>20:1), and exceptional enantioselectivities (>99% ee). nih.gov

The proposed mechanism involves a highly face-selective 1,2-addition of the L*Cu-Bpin complex to the diene, which is the enantiodetermining step. nih.gov The (S,S)-i-Pr-DUPHOS ligand plays a crucial role in this step. nih.gov The initially formed adduct undergoes reversible 1,3-metallo shifts to a more reactive α-boryl allylcopper intermediate. nih.gov The subsequent addition of the acyl fluoride proceeds under the Curtin–Hammett principle, with interactions between the phosphine ligand and the α-Bpin group dictating the Z-alkene geometry of the final product. nih.gov

Table 1: Enantioselective Acylboration of 1,3-Butadienylboronate with Various Acyl Fluorides using Cu(OMe)₂/(S,S)-i-Pr-DUPHOS

| Acyl Fluoride | Yield (%) | Z:E Ratio | ee (%) |

|---|---|---|---|

| Benzoyl fluoride | 85 | >20:1 | >99 |

| p-Methoxybenzoyl fluoride | 92 | >20:1 | >99 |

| p-Methylbenzoyl fluoride | 84 | >20:1 | >99 |

Data compiled from a 2023 study on copper-catalyzed acylboration. nih.gov

Furthermore, this method can be extended to prepare enantioenriched (E)-β,γ-unsaturated ketones via a subsequent palladium-catalyzed alkene isomerization of the (Z)-isomers, thus providing access to both geometric isomers with high optical purity. nih.gov

Asymmetric Allylic Alkylation Reactions

(S,S)-i-Pr-DUPHOS has been employed as a chiral ligand in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, a versatile method for constructing chiral molecules. uevora.ptsigmaaldrich.com In the reaction of rac-1,3-diphenylpropenyl acetate (B1210297) with a malonate nucleophile, the use of a palladium catalyst with (S,S)-i-Pr-DUPHOS (referred to as DUPHOS-iPr in the study) resulted in excellent enantioselectivities, reaching up to 98% ee. uevora.pt

Interestingly, a comparison with the related (R,R)-Me-DUPHOS ligand revealed that while (S,S)-i-Pr-DUPHOS generally provided lower conversions, it induced the opposite absolute configuration in the product. uevora.pt This complementary nature highlights the significant influence of the phospholane substituent on the stereochemical outcome. uevora.pt Computational studies, including Density Functional Theory (DFT) calculations of the Fukui function, suggested that steric factors are more dominant than electronic factors in determining the stereochemistry when using the (S,S)-i-Pr-DUPHOS ligand in this reaction. uevora.pt

In a different catalytic system for Ni(0)-mediated allylic amination, (S,S)-i-Pr-DUPHOS was among the phospholane-based DUPHOS ligands that gave excellent conversion, although the enantioselectivity was moderate (24% ee). nih.gov

Asymmetric Phosphine Synthesis and Transformations

The (S,S)-i-Pr-DUPHOS ligand has also been instrumental in the development of catalytic methods for synthesizing P-stereogenic phosphines, which are valuable ligands in their own right for asymmetric catalysis.

Rhodium complexes incorporating (S,S)-i-Pr-DUPHOS have been utilized as catalysts for the asymmetric dehydrocoupling of secondary phosphines to form P-stereogenic diphosphines. nsf.govacs.orgdartmouth.edu In one study, a rhodium catalyst precursor with an i-Pr-DuPhos ligand converted a mixture of racemic and meso isomers of PhHP(CH₂)₃PHPh into the C₂-symmetric P-stereogenic anti-diphospholane with complete diastereoselectivity and an enantiomeric ratio of up to 58:42. nsf.govacs.org

Mechanistic investigations using NMR spectroscopy identified a rhodium phosphine-phosphido complex, Rh((R,R)-i-Pr-DuPhos)(PhHP(CH₂)₃PPh), as the resting state of the catalyst. nsf.govacs.org The proposed mechanism for the stereocontrolled formation of the P-P bond involves oxidative addition and reductive elimination steps. nsf.govacs.org An interesting feature of this system is its ability to perform "mistake correction," where the catalyst mediates the isomerization of an intermediate syn-diphospholane to the desired anti-diphospholane. nsf.govacs.org

In related work, rhodium complexes with DuPhos ligands were used to prepare potential intermediates for P-P bond formation, such as chiral rhodium phosphine-phosphido complexes. acs.orglookchem.com For instance, the complex [Rh((R,R)-i-Pr-DuPhos)(COD)][BF₄] reacted with a bis(secondary phosphine) to form a cationic rhodium complex with high diastereoselectivity. acs.orglookchem.com

Palladium-catalyzed asymmetric phosphination, which involves the cross-coupling of a secondary phosphine with an aryl halide or triflate, represents a powerful method for creating P-C bonds and accessing P-chirogenic phosphines. acs.orgacs.orgnih.gov While much of the detailed research in this specific area has focused on the closely related (R,R)-Me-DUPHOS ligand, the principles are relevant to the broader DUPHOS family.

For example, the coupling of racemic PH(Me)(Is) with PhI using a Pd((R,R)-Me-Duphos)(Ph)(I) catalyst yielded the enantioenriched tertiary phosphine P(Ph)(Me)(Is) with up to 78% ee. acs.org The mechanism is believed to involve a dynamic kinetic resolution of the rapidly inverting phosphorus stereocenter in a palladium-phosphido intermediate. acs.org Low-temperature ³¹P NMR studies observed this key intermediate as a mixture of diastereomers. acs.org The rate of interconversion between these diastereomers via phosphorus inversion is faster than or equal to the rate of reductive elimination, which is the enantiodetermining step. acs.orgacs.orgnih.gov

Table 2: Ligand Effects in Palladium-Catalyzed Asymmetric Phosphination

| Ligand | Substrate 1 | Substrate 2 | Product ee (%) |

|---|---|---|---|

| (S,S)-Me-DUPHOS | PH(Me)(Is) | PhI | up to 78 |

| (S,S)-Me-DUPHOS | methylphenylphosphine-borane | cyclohex-1-en-1-yltrifluoromethanesulfonate | up to 56 |

Data compiled from studies on palladium-catalyzed asymmetric phosphination. acs.orgbeilstein-journals.org

Enantioselective P-P Bond Formation via Dehydrocoupling

Other Asymmetric Catalytic Processes Employing (S,S)-i-Pr-DUPHOS

Beyond the applications detailed above, (S,S)-i-Pr-DUPHOS and its enantiomer have been explored in other novel asymmetric transformations.

One such example is the nickel-catalyzed enantioselective hydroalkoxylation of 1,3-dienes. acs.orgacs.org This reaction provides a direct method for synthesizing enantioenriched allylic ethers from various alcohols and dienes with high regio- and enantioselectivity. acs.orgacs.org The use of a Ni-DuPhos system under solvent-free conditions allows for control over the reversibility of the C–O bond formation. acs.orgacs.org This method is notable for its successful use of methanol as a reagent in asymmetric synthesis and its tolerance of various functional groups. acs.orgacs.org

Additionally, rhodium complexes with DuPhos ligands have been found to catalyze the intramolecular hydroacylation of certain alkenes, demonstrating the versatility of these ligands in facilitating C-H activation and subsequent C-C bond formation. rsc.org

Conclusion

(S,S)-i-Pr-DUPHOS has proven to be a cornerstone in the field of asymmetric catalysis. Its development as part of the DUPHOS family of ligands represented a significant advancement, and its C2-symmetric design has been key to its success. The high levels of enantioselectivity achieved in a range of catalytic reactions, most notably in asymmetric hydrogenations with both rhodium and ruthenium, have solidified its position as a "privileged" ligand. Its continued application in both academic and industrial settings underscores its importance and enduring legacy in the synthesis of chiral molecules.

Mechanistic Investigations and Theoretical Studies of S,s I Pr Duphos Catalysis

Elucidation of Catalytic Cycles

Catalytic cycles are the cornerstone of understanding how a catalyst operates. For reactions involving (S,S)-i-Pr-DUPHOS, several key pathways have been identified and studied.

A common mechanistic motif in transition metal catalysis involves oxidative addition and reductive elimination steps. In these processes, the metal center's oxidation state increases by two upon reaction with a substrate (oxidative addition) and subsequently decreases by two upon product formation (reductive elimination). libretexts.org

In the context of hydroacylation reactions catalyzed by rhodium complexes, a generally accepted catalytic cycle begins with the oxidative addition of the catalyst across the acyl C-H bond of an aldehyde. rsc.org This step generates an acyl metal hydride intermediate. Subsequent migratory insertion of an alkene into the metal-hydride or metal-acyl bond, followed by reductive elimination, yields the ketone product and regenerates the active catalyst. rsc.org Similarly, in palladium-catalyzed cross-coupling reactions, the cycle typically initiates with the oxidative addition of an electrophilic substrate to a Pd(0) species, followed by transmetalation and reductive elimination to form the C-C coupled product. uio.no The efficiency of these steps can be influenced by the steric and electronic properties of ligands like (S,S)-i-Pr-DUPHOS, which can promote the desired on-cycle reactions. uio.no

For instance, in the rhodium-catalyzed asymmetric dehydrocoupling of secondary phosphines to form P-stereogenic diphosphines, a mechanism involving oxidative addition and reductive elimination has been proposed. nsf.gov NMR studies have been instrumental in identifying key intermediates and supporting this proposed stereocontrolled P-P bond formation pathway. nsf.gov

| Reaction Type | Key Mechanistic Steps | Metal Center |

| Intramolecular Hydroacylation | Oxidative addition of C-H, migratory insertion, reductive elimination | Rhodium rsc.org |

| Suzuki-Miyaura Coupling | Oxidative addition of electrophile, transmetalation, reductive elimination | Palladium uio.no |

| Asymmetric Dehydrocoupling | Oxidative addition of P-H, reductive elimination of H2, P-P bond formation | Rhodium nsf.gov |

Hydride transfer is another fundamental step in many catalytic hydrogenations. In cobalt-catalyzed asymmetric hydrogenation of enamides using a (S,S)-i-Pr-DUPHOS-like ligand, density functional theory (DFT) calculations have explored various hydride transfer pathways. acs.org One proposed mechanism involves an oxidative hydride transfer from a dihydrogen complex to the β-carbon of the enamide substrate, which is suggested to be the rate- and selectivity-determining step. acs.org

Alternative mechanisms, such as those involving a cobalt-monohydride intermediate, have also been considered. In one such pathway, the hydride transfers to the α-carbon of the enamide, forming a six-membered metallacycle. acs.org The specific pathway and the mode of hydride transfer are critical in determining the stereochemical outcome of the reaction.

Oxidative Addition and Reductive Elimination Pathways

Identification and Characterization of Catalyst Resting States and Active Species

Identifying the catalyst's state during the reaction (resting state) and the species directly involved in the catalytic turnover (active species) is crucial for mechanistic understanding. Spectroscopic techniques and independent synthesis of proposed intermediates are key tools in this endeavor.

In the cobalt-catalyzed asymmetric hydrogenation of enamides with (R,R)-i-Pr-DuPhos, in-situ monitoring by UV-visible and EPR spectroscopies revealed that the (R,R)-(iPrDuPhos)Co(enamide) complex is the catalyst resting state. uit.no Interestingly, X-ray diffraction studies showed that the major diastereomer of this resting state complex was the pro-(R) form, which is opposite to the (S)-alkane product obtained from the catalytic reaction. uit.no This highlights that the most abundant species in solution is not necessarily the one leading directly to the major product enantiomer.

Similarly, in a rhodium-catalyzed asymmetric dehydrocoupling reaction, NMR studies identified the phosphine-phosphido complex Rh((R,R)-i-Pr-DuPhos)(PhHP(CH2)3PPh) as the resting state. nsf.gov In copper-catalyzed hydrophosphination using (R,R)-iPr-DuPhos, a Cu-phosphido dimer was identified as the catalyst resting state through NMR and mass spectrometry analysis. nih.gov

| Catalytic System | Identified Resting State | Characterization Method(s) |

| Co/(R,R)-i-Pr-DuPhos Hydrogenation | (R,R)-(iPrDuPhos)Co(enamide) | UV-vis, EPR, X-ray Diffraction uit.no |

| Rh/(R,R)-i-Pr-DuPhos Dehydrocoupling | Rh((R,R)-i-Pr-DuPhos)(PhHP(CH2)3PPh) | 31P{1H} NMR Spectroscopy nsf.gov |

| Cu/(R,R)-i-Pr-DuPhos Hydrophosphination | Cu-phosphido dimer | 31P NMR, Mass Spectrometry nih.gov |

Kinetic Studies and Kinetic Isotope Effects in (S,S)-i-Pr-DUPHOS Catalyzed Reactions

Kinetic studies provide quantitative information about reaction rates and their dependence on the concentration of reactants and catalyst. rsc.org The kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), is a powerful tool for probing bond-breaking/forming steps in the rate-determining transition state. libretexts.orgnih.gov

For the cobalt-catalyzed hydrogenation of enamides with (R,R)-i-Pr-DuPhos, kinetic analysis established a rate law that is first-order in both the catalyst-enamide complex and dihydrogen, but independent of the free enamide concentration. uit.no This suggests that the reaction of the catalyst-enamide complex with hydrogen is the rate-determining part of the cycle. Furthermore, a significant H2/D2 kinetic isotope effect was measured, confirming that H-H bond activation is involved in the rate-determining step. uit.no Deuterium labeling studies with HD gas provided further evidence for an irreversible H2 addition to the bound enamide. uit.no

Computational Studies (e.g., Density Functional Theory (DFT) Calculations)

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating reaction mechanisms at the molecular level. chemistryviews.org DFT calculations can provide detailed energy profiles of catalytic cycles, characterize the geometries of intermediates and transition states, and help rationalize observed selectivities. uio.noresearchgate.net

In the study of cobalt-catalyzed asymmetric hydrogenation with (R,R)-i-Pr-DuPhos, DFT calculations supported the experimental findings, indicating that the oxidative hydride transfer from H2 to the enamide is both the rate- and selectivity-determining step. uit.no The calculations also provided evidence for a catalytic cycle involving cobalt(0) and cobalt(II) intermediates. uit.no For a related cobalt-catalyzed hydrogenation, DFT studies explored different mechanistic pathways, including a redox-neutral and a redox-active cycle, and investigated the role of solvent molecules in stabilizing key transition states. acs.org

DFT has also been applied to rhodium-catalyzed reactions. For instance, in the hydrothiolation of allyl amine, DFT calculations were used to investigate the free energy profiles of different pathways to understand ligand-controlled regioselectivity. researchgate.net

Stereochemical Models and Enantioselection Principles (e.g., Curtin-Hammett Principle)

Understanding the origin of enantioselectivity is a primary goal of mechanistic studies in asymmetric catalysis. Stereochemical models, often supported by computational data, are developed to explain why one enantiomer of a product is formed preferentially.

The enantioselectivity in many reactions catalyzed by chiral ligands like (S,S)-i-Pr-DUPHOS can be rationalized using quadrant diagrams and considering non-covalent interactions between the substrate and the chiral ligand in the key transition state. mdpi.com For some rhodium-catalyzed hydrogenations, the stereochemical outcome can be predicted by how the substrate fits into the chiral environment created by the DuPhos ligand. mdpi.comnptel.ac.in

The Curtin-Hammett principle is often invoked in systems where rapidly equilibrating intermediates react to form different products. wikipedia.org This principle states that the product ratio is determined by the difference in the free energies of the transition states leading to the products, not by the relative populations of the ground-state intermediates. wikipedia.org In the context of (S,S)-i-Pr-DUPHOS catalysis, if different diastereomeric catalyst-substrate complexes are in rapid equilibrium, the enantiomeric excess of the product will depend on the relative energy barriers for the reaction from each of these diastereomers. This was observed in the cobalt-catalyzed hydrogenation where the major resting state diastereomer did not lead to the major product enantiomer, implying that a less stable, but more reactive, diastereomer is responsible for the observed enantioselectivity, a classic Curtin-Hammett scenario. uit.no

Influence of Ligand Design, Metal Center Oxidation States, and Counterions on Mechanism and Selectivity

The efficacy of catalysts derived from (S,S)-i-Pr-DUPHOS in asymmetric synthesis is not solely a function of the ligand itself but is intricately modulated by a triad (B1167595) of interconnected factors: the specific design of the chiral ligand, the oxidation state of the coordinated metal center, and the nature of the associated counterion. Mechanistic investigations and theoretical studies have illuminated how these elements collectively govern the catalytic cycle, influencing reaction rates, and, most critically, the stereochemical outcome.

Influence of Ligand Design

The DuPhos family of ligands, to which (S,S)-i-Pr-DUPHOS belongs, are C2-symmetric chiral bisphosphines. Their design is central to their success in asymmetric catalysis. Key design features include:

Phospholane (B1222863) Backbone: The ligands are built upon a rigid five-membered phospholane ring structure. This rigidity restricts the conformational flexibility of the metal complex, which is a crucial factor in achieving high enantioselectivity compared to more flexible ligands like BINAP. google.com

Steric Bulk of Substituents: The 2,5-disubstituted groups on the phospholane rings allow for systematic tuning of the steric environment around the metal center. In the case of (S,S)-i-Pr-DUPHOS, the bulky isopropyl groups create a highly defined and sterically hindered chiral pocket. This steric imposition forces the substrate to coordinate to the metal in a specific orientation, leading to high enantiofacial discrimination during the key bond-forming step.

Electronic Properties: DuPhos ligands are electron-donating alkylphosphines. This electronic character enhances the reactivity of the metal center, making the resulting catalysts highly active, particularly for hydrogenation reactions where electron-rich metal centers are more effective. google.com This contrasts with ligands bearing aryl groups, which are less electron-donating. google.com

The modification of these features, for instance by changing the substituents or the bridge connecting the two phospholane units (e.g., an ethylene (B1197577) bridge in BPE ligands versus the benzene (B151609) ring in DuPhos), directly impacts catalytic performance.

Table 1: Effect of Ligand Substituent on Enantioselectivity in Rh-Catalyzed Asymmetric Hydrogenation of an Enamide Representative data for the hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC).

| Ligand | Substituent (R) | Enantiomeric Excess (% ee) |

| (R,R)-Me-DuPhos | Methyl | >99 |

| (R,R)-Et-DuPhos | Ethyl | >99 |

| (R,R)-i-Pr-DuPhos | Isopropyl | >99 |

| (R,R)-Me-BPE | Methyl | >99 |

| (R,R)-Et-BPE | Ethyl | >99 |

| (R,R)-i-Pr-BPE | Isopropyl | >99 |

This interactive table showcases the consistently high enantioselectivity achieved with various DuPhos and BPE ligands, underscoring the effectiveness of the phospholane scaffold. Data is illustrative of typical performance.

Influence of Metal Center Oxidation States

The catalytic cycle and the operative mechanism are fundamentally dictated by the choice of the metal center and its accessible oxidation states. nptel.ac.inresearchgate.net While rhodium has been the traditional metal of choice for DuPhos ligands, recent studies have expanded to earth-abundant metals like cobalt.

Rhodium Catalysis: In typical Rh-catalyzed asymmetric hydrogenations, the mechanism involves a redox cycle between Rh(I) and Rh(III) species. The cationic [Rh(DuPhos)(solvent)₂]⁺ complex is often the active catalyst precursor, which coordinates the olefin, undergoes oxidative addition of dihydrogen to form a Rh(III)-dihydride, followed by migratory insertion and reductive elimination to release the product and regenerate the Rh(I) catalyst.

Cobalt Catalysis: Mechanistic studies on cobalt catalysts with DuPhos ligands have revealed different potential pathways. For the asymmetric hydrogenation of enamides using an (R,R)-i-Pr-DuPhos-cobalt catalyst, experimental and computational evidence supports a two-electron redox cycle involving Co(0) and Co(II) intermediates. uit.noresearchgate.netacs.org In this system, the catalyst resting state was identified as a (iPrDuPhos)Co(enamide) complex, with the rate- and selectivity-determining step being the irreversible addition of H₂ to the bound enamide. uit.noresearchgate.netacs.org DFT calculations suggest that for (iPrDuPhos)Co, this classical redox mechanism is favored over other possibilities like a metallacycle pathway. researchgate.net The nature of the phosphine (B1218219) ligand itself can influence which mechanistic pathway is operative. researchgate.net

The ability of transition metals to cycle between different oxidation states is fundamental to their catalytic activity. nptel.ac.in The specific cycle (e.g., Rh(I)/Rh(III) vs. Co(0)/Co(II)) determines the nature of the intermediates and the elementary steps of the reaction mechanism.

Influence of Counterions

For cationic catalyst complexes, such as [Rh((S,S)-i-Pr-DUPHOS)(olefin)]⁺X⁻, the counterion (X⁻) can play a surprisingly significant role in catalysis, even if it does not directly participate in the chemical transformation. researchgate.net Its influence is primarily exerted through ion-pairing effects with the cationic metal complex.

Weakly coordinating or non-coordinating anions (e.g., BF₄⁻, OTf⁻, SbF₆⁻, NTf₂⁻) are generally preferred. researchgate.netnih.gov These anions create a more "naked" and electrophilic cationic metal center, which can enhance its reactivity towards the substrate. A strongly coordinating anion could compete with the substrate for a coordination site on the metal, potentially inhibiting or slowing down the reaction.

Research has demonstrated clear counterion effects on both activity and selectivity. In the hydrogenation of certain olefins with rhodium catalysts, changing the counterion can lead to significant improvements in performance. For example, studies have shown that for some substrates, rhodium complexes with highly weakly coordinating carborane anions can outperform those with more traditional counterions like BF₄⁻. researchgate.net The choice of counterion can also affect the solubility and stability of the catalyst precursor, which are important practical considerations. nih.gov

Table 2: Influence of Counterion on Rhodium-Catalyzed Hydrogenation of Cyclohexene Illustrative data comparing catalyst efficiency.

| Catalyst Precursor | Counterion | Relative Efficiency |

| [Rh(diphosphine)(diene)]BF₄ | BF₄⁻ | Good |

| [Rh(diphosphine)(diene)][closo-CB₁₁H₁₂]⁻ | [closo-CB₁₁H₁₂]⁻ | Good |

| [Rh(diphosphine)(diene)][closo-CB₁₁H₆Br₆]⁻ | [closo-CB₁₁H₆Br₆]⁻ | Significantly Better |

This interactive table highlights the tangible impact of the counterion on catalyst performance, with more weakly coordinating anions leading to higher efficiency. This effect is attributed to the reduced interaction between the anion and the cationic rhodium center. researchgate.net

Performance Metrics and Practical Considerations in S,s I Pr Duphos Catalysis

Achievements in Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

The hallmark of the (S,S)-i-Pr-DUPHOS ligand, typically complexed with rhodium or ruthenium, is its ability to induce high levels of stereocontrol in hydrogenation reactions, consistently affording products with high enantiomeric excess (ee) and, where applicable, high diastereomeric ratios (dr).

In the asymmetric hydrogenation of enamides, a cornerstone application, rhodium complexes of (S,S)-i-Pr-DUPHOS have demonstrated remarkable efficacy. For instance, the hydrogenation of various α-enamide esters proceeds with excellent enantioselectivity, often exceeding 99% ee. uh.edu A notable feature is the catalyst's ability to deliver high enantioselectivity for both (E) and (Z) isomers of α-enamides, often yielding the same product enantiomer regardless of the starting material's geometry. wiley-vch.de This convergence is particularly valuable as it can eliminate the need for isomer separation prior to hydrogenation. wiley-vch.de

The cobalt complex of (S,S)-i-Pr-DUPHOS has also been explored for enamide hydrogenation. For example, the hydrogenation of methyl-2-acetamidoacrylate (MAA) using a dicobalt tetrahydride complex with (S,S)-i-Pr-DUPHOS resulted in 100% conversion and 92% ee for the (S)-alkane product. uit.no Similarly, the hydrogenation of methyl(Z)-α-acetamidocinnamate (MAC) with the same cobalt system achieved 96% conversion with 90% ee. uit.no

Ruthenium complexes of (S,S)-i-Pr-DUPHOS have proven effective for the hydrogenation of other substrate classes. A key example is the production of (R)-3-furoic acid, where the [(S,S)-i-Pr-DUPHOS Ru(TFA)2] catalyst yielded the product in greater than 98% ee. harvard.edu

However, the success of (S,S)-i-Pr-DUPHOS is not universal across all substrates. In the asymmetric hydrogenation of a specific tetrasubstituted enamine, the rhodium complex of (S,S)-Me-DUPHOS, a close analog, showed good reactivity but low enantioselectivity. sci-hub.seacs.org Similarly, in the iridium-catalyzed asymmetric hydrogenation of methyl (Z)-2-phenyl-2-(piperidin-2-ylidene)acetate, (S,S)-Me-DuPhos displayed poor enantioselectivity. chinesechemsoc.org

Enantioselectivity in (S,S)-i-Pr-DUPHOS Catalyzed Hydrogenations

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| α-Enamide Esters | [(S,S)-i-Pr-DUPHOS-Rh]⁺ | >99% | |

| Methyl-2-acetamidoacrylate (MAA) | [(R,R)-iPrDuPhos)Co]₂(µ₂-H)₃(H) | 92% | uit.no |

| Methyl(Z)-α-acetamidocinnamate (MAC) | [(R,R)-iPrDuPhos)Co]₂(µ₂-H)₃(H) | 90% | uit.no |

| 3-Furoic Acid Precursor | [(S,S)-i-Pr-DUPHOS Ru(TFA)₂] | >98% | harvard.edu |

Catalyst Activity and Turnover Frequencies (TOFs)

Beyond high selectivity, the activity of (S,S)-i-Pr-DUPHOS-metal catalysts, often measured by turnover frequencies (TOFs), is a critical factor for their practical utility. High TOFs indicate that a small amount of catalyst can produce a large amount of product in a short time, which is economically advantageous.

Rhodium-DUPHOS systems are known for their high activity, with TOFs sometimes exceeding 5,000 h⁻¹ in enamide and ketone reductions. In a particularly striking example, the asymmetric hydrogenation of 2-methylenesuccinamic acid using [(S,S)-Et-DuPHOS Rh COD]BF₄ achieved an average turnover frequency of 13,000 h⁻¹. researchgate.net While this example uses the ethyl-DUPHOS variant, it highlights the high activity achievable with the DUPHOS ligand family.

The ruthenium-catalyzed hydrogenation of a furoic acid derivative to produce (R)-3-furoic acid using [(S,S)-i-Pr-DuPhos Ru(TFA)₂] also demonstrates good activity, proceeding efficiently at a low catalyst loading. harvard.edu

Substrate-to-Catalyst (S/C) Ratios and Catalyst Loadings

The efficiency of a catalyst is also reflected in the substrate-to-catalyst (S/C) ratio, which indicates the amount of substrate that can be converted per unit of catalyst. High S/C ratios are desirable as they minimize the amount of expensive catalyst required.

The DUPHOS family of ligands, including (S,S)-i-Pr-DUPHOS, allows for remarkably high S/C ratios in many applications. For instance, in the hydrogenation of α-enamides, S/C ratios of up to 50,000 have been demonstrated. An exceptionally high S/C ratio of 100,000 was achieved in the asymmetric hydrogenation of 2-methylenesuccinamic acid with a rhodium-Et-DUPHOS catalyst. researchgate.net

In the industrial synthesis of rivastigmine, a drug for Alzheimer's disease, an iridium catalyst with a chiral spiro ligand was used at an S/C ratio of up to 1500 for the asymmetric hydrogenation of a key intermediate. chinesechemsoc.orgresearchgate.net While not a DUPHOS example, it illustrates the S/C ratios considered practical in industrial settings. The ruthenium-catalyzed production of (R)-3-furoic acid utilized a catalyst loading of just 0.02 mol%, corresponding to an S/C ratio of 5,000. harvard.edu

Catalyst Loadings and S/C Ratios in DUPHOS-Catalyzed Hydrogenations

| Reaction | Catalyst System | S/C Ratio | Catalyst Loading (mol%) | Reference |

|---|---|---|---|---|

| Hydrogenation of α-Enamides | DUPHOS-Rh | up to 50,000 | as low as 0.002% | |

| Hydrogenation of 2-Methylenesuccinamic Acid | [(S,S)-Et-DuPHOS Rh COD]BF₄ | 100,000 | 0.001% | researchgate.net |

| Production of (R)-3-Furoic Acid | [(S,S)-i-Pr-DuPhos Ru(TFA)₂] | 5,000 | 0.02% | harvard.edu |

Optimization of Reaction Conditions: Temperature, Hydrogen Pressure, Solvent Effects, and Additives

The performance of (S,S)-i-Pr-DUPHOS catalyzed hydrogenations is highly dependent on the reaction conditions. numberanalytics.comnumberanalytics.com Careful optimization of temperature, hydrogen pressure, solvent, and the use of additives is often necessary to achieve the desired selectivity and activity.

Temperature and Hydrogen Pressure: These parameters can significantly influence both the rate and the enantioselectivity of the reaction. acs.org For many rhodium-DUPHOS catalyzed hydrogenations of enamides, mild conditions are sufficient, typically at room temperature and low hydrogen pressures (e.g., 1-4 atm). uh.edu However, in some cases, higher pressures may be beneficial. For instance, the enantioselectivity of the hydrogenation of certain enamides with a Rh-(R,R)-DuPHOS catalyst was observed to be dependent on hydrogen pressure. diva-portal.org

Solvent Effects: The choice of solvent can have a profound impact on the outcome of the reaction. researchgate.net Methanol (B129727) is a commonly used solvent for rhodium-DUPHOS catalyzed hydrogenations, often providing excellent results. wiley-vch.de However, other solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) may also be employed. uit.nosioc-journal.cn In some cases, the use of aromatic solvents can be detrimental, potentially leading to catalyst deactivation. researchgate.net The hydrogenation of itaconic acid derivatives has shown a strong solvent effect, with different solvents leading to varying enantioselectivities. rug.nl

Additives: The addition of certain compounds can significantly enhance the catalyst's performance. For example, in the rhodium-catalyzed hydrogenation of a tetrasubstituted enamine, the addition of potassium carbonate (K₂CO₃) was found to improve the reaction outcome. sci-hub.seacs.org Conversely, some substances can act as catalyst poisons. Halide impurities, for instance, have been shown to deactivate rhodium-DUPHOS catalysts, and their removal from the substrate is crucial for achieving high catalyst efficiency. researchgate.net

The optimization of these conditions is often carried out using high-throughput screening techniques, which allow for the rapid evaluation of a wide range of parameters. acs.orgresearchgate.net

Scalability and Industrial Relevance of (S,S)-i-Pr-DUPHOS Catalysts in Pharmaceutical and Agrochemical Synthesis

The successful application of a catalyst in an industrial setting depends on its scalability, robustness, and cost-effectiveness. The (S,S)-i-Pr-DUPHOS ligand and its corresponding catalysts have demonstrated significant industrial relevance, particularly in the synthesis of chiral pharmaceuticals and agrochemicals. pharmtech.com

The DUPHOS family of ligands has been successfully commercialized and is available on a multi-kilogram scale. pharmtech.com This availability is a critical factor for its adoption in large-scale manufacturing processes.

One of the prominent industrial applications of DUPHOS ligands is in the synthesis of unnatural α-amino acids, which are important building blocks for various pharmaceuticals. pharmtech.com The rhodium-catalyzed asymmetric hydrogenation of enamides using DUPHOS ligands provides an efficient and highly enantioselective route to these valuable compounds. researchgate.netpharmtech.com

The synthesis of the drug candoxatril (B1668256), an endopeptidase inhibitor, involves a key asymmetric hydrogenation step utilizing a rhodium-Me-DUPHOS catalyst. pharmtech.com Another example is the synthesis of a key intermediate for the antiviral drug tipranavir (B1684565), which also employs a rhodium-DUPHOS catalyzed hydrogenation. pharmtech.com

In the agrochemical sector, the development of (S)-metolachlor by Syngenta is a landmark example of the industrial application of asymmetric hydrogenation, although it utilizes a Josiphos ligand rather than DUPHOS. pharmtech.com However, the success of this process paved the way for the broader acceptance of asymmetric hydrogenation in large-scale chemical manufacturing.

The robustness of DUPHOS catalysts is another key attribute for industrial applications. They are often tolerant of a range of functional groups and can be used under practical and scalable reaction conditions. sinocompound.com The ability to achieve high S/C ratios and TOFs, as discussed earlier, directly translates to lower manufacturing costs and reduced waste, aligning with the principles of green chemistry. researchgate.net

Advanced Concepts and Future Directions in S,s I Pr Duphos Research

Dynamic Kinetic Resolution in (S,S)-i-Pr-DUPHOS Catalyzed Systems

Dynamic kinetic resolution (DKR) represents a powerful strategy in asymmetric synthesis, capable of converting a racemic mixture entirely into a single, enantioenriched product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. harvard.edunih.govprinceton.edu This process involves the rapid, in-situ racemization of the starting material, allowing a chiral catalyst to selectively react with one enantiomer. nih.govprinceton.edu The success of a DKR process hinges on the relative rates of racemization and the catalytic reaction; ideally, the racemization of the less reactive enantiomer into the more reactive one should be faster than or at least comparable to the rate of the catalytic conversion. harvard.eduprinceton.edu

While the search results highlight the general principles and applications of DKR using various catalysts, including ruthenium complexes for the racemization of secondary alcohols, specific examples detailing the use of (S,S)-i-Pr-DUPHOS in DKR systems are not explicitly detailed in the provided snippets. harvard.edumdpi.com However, the principles of DKR are broadly applicable, and the high enantioselectivity often achieved with DUPHOS ligands makes them prime candidates for the resolution step in a DKR process. For instance, in a hypothetical DKR of a racemic secondary alcohol, a ruthenium catalyst could be employed for the racemization of the alcohol, while a lipase (B570770) selectively acylates one enantiomer. If a (S,S)-i-Pr-DUPHOS-metal complex were to be used in a different type of DKR, such as an asymmetric hydrogenation of a racemic α-substituted ketone that can undergo racemization, the (S,S)-i-Pr-DUPHOS-metal catalyst would be responsible for the highly enantioselective reduction of one enantiomer.

A key aspect of DKR is that the product's stereochemistry is controlled by the catalyst, not the substrate's initial configuration. acs.org This is particularly relevant in systems where the substrate can epimerize under the reaction conditions. harvard.edu The development of efficient DKR processes is a continuous effort in asymmetric catalysis, aiming to create highly efficient and atom-economical routes to enantiomerically pure compounds. mdpi.com

Development of Novel (S,S)-i-Pr-DUPHOS Analogs and Derivatives for Enhanced Performance

The success of the DUPHOS ligand family has spurred the development of numerous analogs and derivatives to fine-tune steric and electronic properties for improved catalytic performance in specific applications. Modifications to the phospholane (B1222863) ring substituents and the backbone connecting the two phosphine (B1218219) groups can significantly impact the catalyst's activity and enantioselectivity.

Researchers have systematically varied the 2,5-substituents on the phospholane moieties to modulate the steric environment around the metal center. While the isopropyl groups of i-Pr-DUPHOS have proven highly effective in many reactions, other alkyl groups like methyl (Me-DUPHOS) and ethyl (Et-DUPHOS) have also been synthesized and utilized. For instance, in the asymmetric hydrogenation of sterically congested enamides, the less encumbered Me-DUPHOS and Me-BPE ligands were found to be optimal for achieving high enantioselectivity.

Beyond simple alkyl variations, more structurally complex analogs have been explored. The development of P-stereogenic diphospholanes represents a significant advancement, introducing an additional element of chirality into the ligand framework. nsf.gov These novel ligands can offer unique stereochemical control in asymmetric transformations.

The synthesis of these analogs often relies on robust and scalable methods. The original synthetic protocol for DUPHOS ligands, involving the deprotonation of 1,2-bis(phosphino)benzene (B50889) followed by reaction with a cyclic sulfate (B86663), has been optimized for large-scale production. pharmtech.com This scalability is crucial for the industrial application of these powerful catalysts.

The ongoing development of new DUPHOS analogs is driven by the need for catalysts with enhanced stability, broader substrate scope, and higher efficiency under milder reaction conditions. numberanalytics.commdpi.com

Applications of (S,S)-i-Pr-DUPHOS in Complex Molecule Synthesis and Chiral Pharmaceutical Intermediates

The high efficiency and enantioselectivity of (S,S)-i-Pr-DUPHOS-metal catalysts have made them invaluable tools in the synthesis of complex molecules and chiral pharmaceutical intermediates. nih.govpharmtech.comphilarchive.orgsigmaaldrich.com Asymmetric hydrogenation catalyzed by rhodium and ruthenium complexes of DUPHOS ligands is a particularly powerful method for establishing stereogenic centers with high fidelity. pharmtech.com

One prominent application is in the synthesis of unnatural α-amino acids, which are important building blocks for many pharmaceuticals. pharmtech.com The (S,S)-i-Pr-DUPHOS-Rh catalyzed hydrogenation of α-enamides provides a direct route to these valuable compounds with excellent enantioselectivities. This methodology has been applied to the synthesis of a wide variety of substituted phenylalanine derivatives.

The synthesis of chiral pharmaceutical intermediates for drugs like candoxatril (B1668256) and tipranavir (B1684565) has also benefited from DUPHOS-catalyzed asymmetric hydrogenations. pharmtech.com For example, the synthesis of a key intermediate for the natural product (-)-bulgecinine was achieved with high yield and enantioselectivity using a (S,S)-Et-DUPHOS-Rh catalyst system. Furthermore, the first practical asymmetric synthesis of the anticoagulant drug warfarin (B611796) involved a highly efficient DuPHOS-Rh catalyzed asymmetric hydrogenation as the key step. philarchive.org

The versatility of (S,S)-i-Pr-DUPHOS extends beyond hydrogenation. It has been employed in nickel-catalyzed ring-opening reactions of oxabenzonorbornadienes to produce chiral 1,2-dihydronaphthalenols with high enantioselectivities. These examples underscore the broad utility of (S,S)-i-Pr-DUPHOS in constructing complex chiral molecules with significant biological and pharmaceutical relevance.

Below is a table summarizing selected applications of (S,S)-i-Pr-DUPHOS and its analogs in the synthesis of chiral molecules:

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| (S,S)-i-Pr-DUPHOS-Rh | α-Enamide esters | α-Amino acid derivatives | >99% | |

| (S,S)-Et-DUPHOS-Rh | Conjugated ester | Intermediate for (-)-bulgecinine | 99.3% | |

| (S,S)-i-Pr-DUPHOS-Rh | α,β-Unsaturated ketone | Warfarin | >99% | philarchive.org |

| (S,S)-Me-DUPHOS-Ni | Oxabenzonorbornadiene | 1,2-Dihydronaphthalenol | High | |

| (R,R)-i-Pr-DUPHOS-Ru(TFA)₂ | Furoic acid | (R)-3-Furoic acid | >98% | harvard.edupharmtech.com |

Emerging Trends and Challenges in Asymmetric Catalysis with (S,S)-i-Pr-DUPHOS

The field of asymmetric catalysis is continuously evolving, with new trends and challenges shaping the direction of research involving established ligands like (S,S)-i-Pr-DUPHOS.

Emerging Trends:

Sustainable Catalysis: A major focus is on developing more sustainable catalytic processes. This includes the use of earth-abundant metals, biocatalysis, and conducting reactions in environmentally benign solvents or even under solvent-free conditions. mdpi.comnih.gov The integration of (S,S)-i-Pr-DUPHOS with these greener approaches is a key area for future development.

Flow Chemistry: The application of asymmetric catalysis in continuous flow systems is gaining traction. numberanalytics.com Flow chemistry offers advantages in terms of safety, scalability, and process control, making it an attractive platform for industrial-scale production of chiral molecules using (S,S)-i-Pr-DUPHOS-based catalysts.

Photoredox and Electrocatalysis: The combination of asymmetric catalysis with photoredox or electrocatalytic methods is opening up new reaction pathways. mdpi.com These approaches can enable transformations that are difficult to achieve with traditional thermal methods.

Cooperative and Dual Catalysis: As discussed earlier, the use of multiple catalysts to achieve a desired transformation with high efficiency and selectivity is a rapidly growing area. nih.govthieme-connect.comfrontiersin.org

Challenges:

Catalyst Stability and Recyclability: While highly effective, some chiral catalysts, including those based on (S,S)-i-Pr-DUPHOS, can be sensitive to reaction conditions, which can limit their stability and recyclability. numberanalytics.com Developing more robust and easily recyclable catalyst systems remains a significant challenge.

Catalyst Cost: The synthesis of complex chiral ligands like (S,S)-i-Pr-DUPHOS can be expensive, which can be a barrier to their widespread industrial use. numberanalytics.com Efforts to develop more cost-effective synthetic routes are crucial.

Substrate Scope: While (S,S)-i-Pr-DUPHOS is a versatile ligand, no single catalyst is universally effective for all substrates. numberanalytics.com Expanding the substrate scope of (S,S)-i-Pr-DUPHOS-based catalysts to a wider range of functional groups and molecular architectures is an ongoing research goal.

Understanding Reaction Mechanisms: A deeper understanding of the intricate mechanisms of asymmetric catalysis is essential for the rational design of new and improved catalysts. numberanalytics.com This involves a combination of experimental and computational studies to elucidate the key factors that govern enantioselectivity.

Overcoming these challenges will be critical for the continued advancement and application of (S,S)-i-Pr-DUPHOS and other chiral catalysts in addressing complex synthetic problems in academia and industry.

Q & A

Q. What are the critical steps for synthesizing (S,S)-i-Pr-DUPHOS with high enantiomeric purity?

Methodological Answer: The synthesis involves asymmetric catalysis or resolution techniques. Key steps include:

- Chiral resolution : Use of chiral auxiliaries or catalysts to separate enantiomers. For example, employing Sharpless asymmetric epoxidation or kinetic resolution .

- Characterization : Confirm enantiopurity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and cross-validate with NMR to assess phosphine coordination environments .

- Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry, ensuring the (S,S) configuration aligns with reported data .

Q. How does (S,S)-i-Pr-DUPHOS influence enantioselectivity in transition-metal-catalyzed reactions?

Methodological Answer: The ligand’s steric and electronic properties dictate selectivity: